Bis(2,2,2-trifluoroethyl)maleate

Descripción

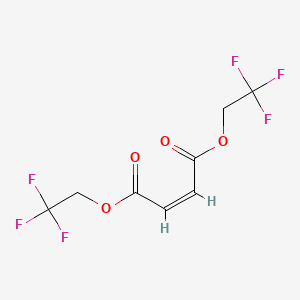

Bis(2,2,2-trifluoroethyl)maleate (CAS 116401-64-0) is a fluorinated diester derived from maleic acid, where both hydroxyl groups are substituted with 2,2,2-trifluoroethyl moieties. Its molecular formula is C₈H₆F₆O₄, with a molecular weight of 280.12 g/mol . The compound is characterized by its high fluorine content, which enhances its lipophilicity and thermal stability compared to non-fluorinated esters. It is commonly used in organic synthesis, particularly in reactions requiring electron-withdrawing groups to modulate reactivity, such as Horner-Wadsworth-Emmons (HWE) reactions .

Propiedades

IUPAC Name |

bis(2,2,2-trifluoroethyl) (Z)-but-2-enedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F6O4/c9-7(10,11)3-17-5(15)1-2-6(16)18-4-8(12,13)14/h1-2H,3-4H2/b2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZTDZFZLDVZRCF-UPHRSURJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)OC(=O)C=CC(=O)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C(F)(F)F)OC(=O)/C=C\C(=O)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116401-64-0 | |

| Record name | 116401-64-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Aplicaciones Científicas De Investigación

Polymer Synthesis

Bis(2,2,2-trifluoroethyl)maleate is utilized in the synthesis of fluorinated polymers. The incorporation of trifluoroethyl groups enhances the thermal stability and chemical resistance of the resulting materials. These polymers find applications in coatings, adhesives, and sealants that require superior performance under harsh conditions.

Case Study : Research has shown that polymers derived from this compound exhibit improved mechanical properties and lower surface energy, making them suitable for non-stick coatings and protective films .

Drug Delivery Systems

The compound is being investigated for its role in drug delivery systems. Its ability to form stable complexes with various therapeutic agents can enhance the solubility and bioavailability of poorly soluble drugs.

Case Study : A study highlighted the use of this compound in formulating nanoparticles that effectively encapsulate anticancer drugs. The resulting formulations demonstrated controlled release profiles and increased therapeutic efficacy against cancer cells .

Lithium Battery Electrolytes

This compound has been identified as a potential electrolyte component for lithium-ion batteries. Its fluorinated structure contributes to high oxidation resistance and thermal stability, which are critical for battery safety and performance.

Case Study : In a recent patent application, this compound was incorporated into lithium battery electrolytes to improve cycle stability and capacity retention rates. The addition of this compound resulted in enhanced formation of solid electrolyte interphase films on electrodes, leading to better overall battery performance .

Flame Retardants

The compound's inherent flame-retardant properties make it a candidate for use in environmentally friendly flame retardants. Its effectiveness in reducing flammability without compromising material integrity is being explored in various applications.

Summary Table of Applications

| Application Area | Description | Benefits |

|---|---|---|

| Materials Science | Synthesis of fluorinated polymers | Improved thermal stability and chemical resistance |

| Pharmaceuticals | Drug delivery systems using nanoparticles | Enhanced solubility and controlled release |

| Energy Storage | Electrolyte component in lithium-ion batteries | High oxidation resistance and thermal stability |

| Environmental | Use as a flame retardant | Reduced flammability while maintaining material integrity |

Análisis De Reacciones Químicas

Oxidation Reactions

The maleate backbone undergoes selective oxidation to form dicarboxylic acid derivatives. Fluorine atoms stabilize transition states, directing regioselectivity. Common oxidizing agents include:

-

KMnO₄ (acidic conditions)

-

Ozone (for ozonolysis)

Applications include synthesizing fluorinated polymers with enhanced thermal stability.

Michael Addition Reactions

The electron-deficient double bond in the maleate moiety participates in Michael additions with nucleophiles such as amines or thiols. Example:

-

Nucleophile : Benzylamine

-

Solvent : THF

-

Product : β-Amino ester derivatives

-

Application : Drug intermediate synthesis

Hydrolysis Reactions

Controlled hydrolysis of the ester groups produces maleic acid or monoesters:

| Condition | Product | Application |

|---|---|---|

| Acidic (HCl/H₂O) | Maleic acid + 2,2,2-Trifluoroethanol | Recovery of starting materials |

| Basic (NaOH/EtOH) | Sodium maleate salt | Polymer precursors |

Hydrolysis rates are slower compared to non-fluorinated esters due to fluorine’s electron-withdrawing effects .

Biochemical Modifications

In biotechnology, the compound modifies biomolecules via:

-

Protein Conjugation : Covalent attachment to lysine residues.

-

Nucleic Acid Functionalization : Introducing fluorinated tags for stability studies.

Comparative Reaction Analysis

The table below summarizes key reaction pathways:

| Reaction Type | Conditions | Products | Yield | Key Advantage |

|---|---|---|---|---|

| Mitsunobu Alkylation | ADDP/Ph₃P, THF, 25°C | Monoalkylated malonates | 70–85% | Broad substrate tolerance |

| Michael Addition | Amine, THF, reflux | β-Amino esters | 60–75% | Stereoselectivity |

| Hydrolysis | 1M HCl, 60°C, 12h | Maleic acid | >90% | Scalability |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogs with Fluorinated Alkyl Chains

Fluorinated esters with varying alkyl chain lengths and substitution patterns exhibit distinct physicochemical properties. Key comparisons include:

Bis(1H,1H-perfluorobutyl)fumarate (CAS 24120-17-0)

- Molecular Formula : C₁₂H₆F₁₄O₄

- Molecular Weight : 480.15 g/mol

- Properties : The longer perfluorobutyl chains increase molecular weight and hydrophobicity significantly, reducing solubility in polar solvents. This compound’s fumarate (trans) isomer likely offers greater thermal stability compared to maleate (cis) isomers.

Bis(1H,1H-perfluorooctyl)fumarate (CAS 24120-18-1)

- Molecular Formula : C₂₀H₆F₃₀O₄

- Molecular Weight : 880.21 g/mol

- Properties: The extended perfluorooctyl chains result in extremely low solubility in organic solvents, making it suitable for applications requiring inert, non-reactive surfaces.

2,2,2-Trifluoroethyl 4-methylbenzenesulfonate (CAS 433-06-7)

Comparative Analysis of Key Properties

Q & A

Basic: What are the recommended methods for synthesizing Bis(2,2,2-trifluoroethyl)maleate in laboratory settings?

Answer:

Synthesis typically involves esterification of maleic anhydride with 2,2,2-trifluoroethanol under acidic catalysis. A validated approach includes:

- Step 1: React maleic anhydride with excess 2,2,2-trifluoroethanol in the presence of sulfuric acid (0.5–1.0% w/w) at 60–80°C for 6–8 hours.

- Step 2: Purify the crude product via vacuum distillation or column chromatography (silica gel, ethyl acetate/hexane eluent).

- Key Considerations: Monitor reaction progress using TLC or FTIR to confirm ester bond formation (C=O stretch at ~1740 cm⁻¹). Ensure anhydrous conditions to avoid hydrolysis .

Basic: Which analytical techniques are most effective for characterizing this compound?

Answer:

- HPLC: Use a Zorbax XDB-C18 column with a mobile phase of acetonitrile/water (70:30 v/v) at 1.0 mL/min. Retention time ~1.5 minutes for the maleate ester .

- NMR: ¹⁹F NMR (CDCl₃) shows distinct signals for trifluoroethyl groups at δ -74 ppm (quartet). ¹H NMR confirms maleate backbone (δ 6.3–6.5 ppm, olefinic protons) .

- Mass Spectrometry: ESI-MS (negative mode) yields [M-H]⁻ ion at m/z 336.03 (calculated for C₈H₅F₆O₄⁻) .

Basic: What safety protocols are critical for handling this compound?

Answer:

- Personal Protection: Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to minimize inhalation risks.

- Storage: Keep in amber glass containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation. Avoid contact with oxidizers (e.g., peroxides) .

- Spill Management: Absorb with vermiculite, dispose as hazardous waste under EPA guidelines .

Advanced: How can researchers resolve discrepancies in purity analysis between HPLC and polarographic methods?

Answer:

- HPLC Advantages: Higher sensitivity (detection limit ~0.1 ppm) and no mercury use. Polarography, while historical, may yield false positives due to matrix interference.

- Validation: Cross-validate using spiked samples. For example, spike the compound with 0.4% bis(2-ethylhexyl)maleate (a common impurity) and compare HPLC peak areas (rU/rS ratio) against polarographic diffusion currents. HPLC typically resolves co-eluting peaks better .

Advanced: What mechanistic insights exist for the reactivity of this compound in nucleophilic environments?

Answer:

The trifluoroethyl groups enhance electrophilicity of the maleate carbonyls. Studies on analogous compounds (e.g., trifluoroethyl ureas) show:

- Kinetic Control: Faster hydrolysis in basic conditions (pH >10) due to increased nucleophilic attack on ester bonds.

- Stabilization: Electron-withdrawing CF₃ groups reduce electron density at carbonyls, accelerating reactions with amines or thiols .

Advanced: How does this compound degrade under thermal stress, and what are the byproducts?

Answer:

- Thermogravimetric Analysis (TGA): Degradation initiates at 150°C, releasing trifluoroethanol and maleic anhydride.

- GC-MS Data: Byproducts include trifluoroethyl ethers (from recombination) and trace HF (detected via ion chromatography). Store below 80°C to minimize decomposition .

Advanced: What role does this compound play in pharmaceutical impurity profiling?

Answer:

It serves as a model compound for:

- Method Development: Optimizing HPLC conditions for detecting low-abundance esters in drug formulations (e.g., docusate salts).

- Stability Indicating Assays: Monitoring hydrolysis in accelerated stability studies (40°C/75% RH) to predict shelf life .

Advanced: What challenges arise in detecting this compound in biological matrices?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.